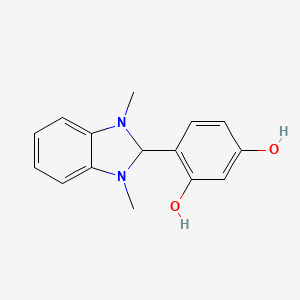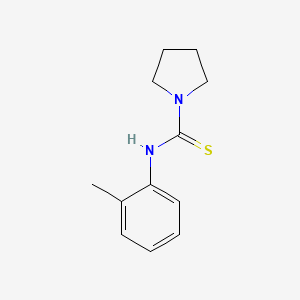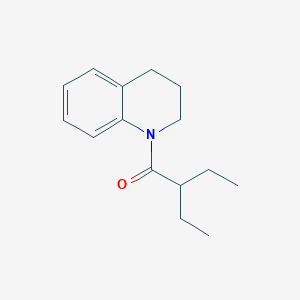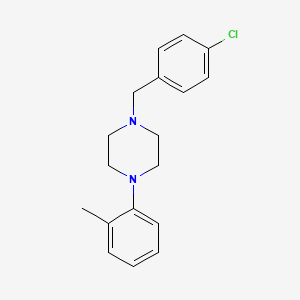![molecular formula C16H13FN2O3 B5709226 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is also known by its chemical name, LY 353381. This compound has been extensively studied for its potential applications in the field of cancer research, particularly in the treatment of breast cancer.
Wirkmechanismus
The mechanism of action of 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol involves its selective binding to estrogen receptors in certain tissues, such as breast tissue. This compound has been shown to have a higher affinity for estrogen receptor beta (ERβ) than estrogen receptor alpha (ERα). The binding of this compound to ERβ leads to the activation of certain signaling pathways that result in the inhibition of cell proliferation and the induction of apoptosis in breast cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol have been extensively studied in preclinical models. This compound has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in breast cancer cells. In addition, this compound has been shown to have anti-angiogenic and anti-inflammatory effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol in lab experiments is its selective estrogen receptor modulating activity. This allows for the study of the effects of this compound on different tissues and cell types. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol. One direction is the further study of its anti-tumor activity in breast cancer cells and its potential use in the treatment of breast cancer. Another direction is the study of its effects on other types of cancer, such as prostate cancer and ovarian cancer. Additionally, the development of more soluble analogs of this compound may improve its bioavailability and pharmacokinetics and lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol involves several steps. The starting materials are 2-fluoroanisole, 2-amino-5-methylpyrazole, and 3,4-dihydroxybenzaldehyde. The first step is the reaction between 2-fluoroanisole and 2-amino-5-methylpyrazole in the presence of a base to form the intermediate product. This intermediate product is then reacted with 3,4-dihydroxybenzaldehyde in the presence of an acid catalyst to form the final compound.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol has been extensively studied for its potential applications in the field of cancer research, particularly in the treatment of breast cancer. It has been shown to have a selective estrogen receptor modulating activity, which means that it can selectively bind to estrogen receptors in certain tissues, such as breast tissue, and have different effects depending on the tissue type. This compound has been shown to have anti-tumor activity in breast cancer cells and has been studied in preclinical models for the treatment of breast cancer.
Eigenschaften
IUPAC Name |
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-9-16(22-14-5-3-2-4-12(14)17)15(19-18-9)11-7-6-10(20)8-13(11)21/h2-8,20-21H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTLIRYVFTUXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)



![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)




